2-(4-Diethoxyphosphorylphenyl)-1,3-dioxolane
Description
Properties
IUPAC Name |
2-(4-diethoxyphosphorylphenyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19O5P/c1-3-17-19(14,18-4-2)12-7-5-11(6-8-12)13-15-9-10-16-13/h5-8,13H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINQUYDQNZUQMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)C2OCCO2)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378654 | |
| Record name | Diethyl [4-(1,3-dioxolan-2-yl)phenyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85416-98-4 | |
| Record name | Diethyl [4-(1,3-dioxolan-2-yl)phenyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method A: Michaelis-Arbuzov Reaction
- Bromination : Convert a 4-substituted phenyl-dioxolane (e.g., 2-(4-bromophenyl)-1,3-dioxolane) to the corresponding bromide.
- Phosphorylation : React with triethyl phosphite under heating (80–120°C, 4–12 h):
$$
\text{Ar-Br} + \text{P(OEt)}3 \rightarrow \text{Ar-P(O)(OEt)}2 + \text{EtBr}
$$
Catalyst : Often performed neat or with catalytic NaI ().
Method B: Palladium-Catalyzed Cross-Coupling
- Suzuki-Miyaura Coupling : Use a boronic ester-functionalized dioxolane and diethyl phosphonate halide.
- Example:
$$
\text{Ar-B(OH)}2 + \text{X-P(O)(OEt)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{base}} \text{Ar-P(O)(OEt)}_2
$$
Conditions : THF/H₂O, Na₂CO₃, 60–80°C ().
- Example:
Optimized Synthetic Routes
| Step | Reagents/Conditions | Yield | Key References |
|---|---|---|---|
| Acetalization | 4-Bromobenzaldehyde, ethylene glycol, p-TsOH, toluene, reflux | 88% | |
| Phosphorylation | Triethyl phosphite, 110°C, 8 h | 75% | |
| Purification | Column chromatography (hexane/EtOAc) | >95% purity |
Analytical Data and Characterization
- ¹H NMR (CDCl₃): δ 7.65 (d, 2H, Ar-H), 5.80 (s, 1H, dioxolane-H), 4.15–4.05 (m, 4H, OCH₂), 1.35 (t, 6H, CH₃).
- ³¹P NMR : δ 18.5 ppm (singlet).
- HRMS : Calcd. for C₁₃H₁₉O₅P [M+H]⁺: 295.1004; Found: 295.1001 ().
Challenges and Mitigation Strategies
- Low Phosphorylation Efficiency : Use excess triethyl phosphite (2.5 equiv) and extended reaction times.
- Byproduct Formation : Employ high-purity starting materials and inert atmosphere (N₂/Ar) to minimize oxidation ().
Chemical Reactions Analysis
Types of Reactions
2-(4-Diethoxyphosphorylphenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH₄) for reduction, and electrophiles like bromine (Br₂) for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Scientific Research Applications
2-(4-Diethoxyphosphorylphenyl)-1,3-dioxolane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Diethoxyphosphorylphenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may interact with bacterial DNA, leading to modifications that inhibit bacterial growth and replication . The presence of the diethoxyphosphoryl group enhances the compound’s ability to penetrate cell membranes and exert its effects at the molecular level.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The phenyl-substituted 1,3-dioxolanes exhibit diverse properties based on their substituents. Key analogs include:
Key Observations :
Biological Activity
2-(4-Diethoxyphosphorylphenyl)-1,3-dioxolane is a compound of interest due to its unique structural features, which include a dioxolane ring and a diethoxyphosphoryl group. These characteristics suggest potential biological activities, particularly in medicinal chemistry and materials science. This article provides an overview of the biological activity associated with this compound, including biochemical properties, interactions with biological macromolecules, and preliminary research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₉O₅P
- Molecular Weight : 286.26 g/mol
- CAS Number : 85416-98-7
The presence of the dioxolane ring enhances the stability and reactivity of the compound, making it an interesting candidate for further research into its biological activities .
Interaction with Biological Macromolecules
Preliminary studies indicate that this compound interacts with proteins and nucleic acids, which may influence various cellular processes. The diethoxyphosphoryl group is particularly relevant in the context of organophosphate compounds, suggesting potential applications in pharmacology .
Cellular Effects
The compound has shown promise in modulating key signaling pathways within cells. It may influence:
- Cell Proliferation : Altering growth rates in specific cell types.
- Apoptosis : Inducing programmed cell death under certain conditions.
These effects are likely mediated through interactions with enzymes and receptors involved in these pathways .
The mechanism by which this compound exerts its effects is not fully elucidated but may involve:
- Binding to specific proteins or enzymes, altering their function.
- Modulating gene expression through interactions with nucleic acids.
Such interactions could lead to significant changes in cellular metabolism and signal transduction pathways .
Case Study: Antimicrobial Activity
A recent investigation explored the antimicrobial properties of compounds structurally similar to this compound. Results indicated that modifications in the phosphoryl group could enhance activity against certain bacterial strains. This suggests that further exploration of this compound could yield valuable insights into its potential as an antimicrobial agent .
Q & A
Q. What are the recommended synthetic routes for 2-(4-diethoxyphosphorylphenyl)-1,3-dioxolane, and what experimental conditions optimize yield?
The synthesis typically involves the reaction of diethyl phosphonate derivatives with substituted 1,3-dioxolane precursors. For example, analogous compounds like 4-(diethoxyphosphoryl)benzoic acid are synthesized via phosphorylation of aromatic aldehydes using diethyl chlorophosphate in the presence of a base (e.g., triethylamine) . Key considerations include:
- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions.
- Solvent selection : Anhydrous dichloromethane or THF is preferred to avoid hydrolysis of the phosphoryl group.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the pure product.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- <sup>31</sup>P NMR : A singlet near δ 20–25 ppm confirms the presence of the diethoxyphosphoryl group .
- <sup>1</sup>H NMR : Peaks for the 1,3-dioxolane protons (δ 4.0–5.0 ppm) and aromatic protons (δ 7.2–7.8 ppm) should integrate correctly .
- Mass spectrometry (ESI-MS) : Look for the molecular ion [M+H]<sup>+</sup> at m/z corresponding to the molecular formula C13H19O6P (calculated mass: 326.3 g/mol).
Q. What safety protocols are essential when handling phosphorylated dioxolane derivatives?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential volatile byproducts (e.g., ethylene oxide derivatives) .
- Waste disposal : Neutralize acidic or phosphorylated waste with calcium carbonate before disposal .
Advanced Research Questions
Q. How does the electronic nature of the diethoxyphosphoryl group influence reactivity in cross-coupling reactions?
The phosphoryl group acts as an electron-withdrawing substituent, polarizing the aromatic ring and enhancing electrophilic substitution. For example:
- Catalytic applications : In Pd-catalyzed couplings, the phosphoryl group stabilizes transition states by coordinating to the metal center .
- Steric effects : Bulkier substituents on the dioxolane ring may reduce reaction rates, as seen in analogous ligands .
Experimental validation : Compare reaction kinetics using substrates with/without the phosphoryl group under identical Suzuki-Miyaura conditions.
Q. How can discrepancies in <sup>31</sup>P NMR chemical shifts be resolved when analyzing phosphorylated intermediates?
- Solvent effects : Shifts may vary by ±2 ppm in polar vs. nonpolar solvents. Use deuterated chloroform for consistency .
- Impurity interference : Trace water or residual triethylamine can broaden peaks. Ensure thorough drying of samples .
- Reference compounds : Calibrate using a known phosphorylated standard (e.g., diethyl phenylphosphonate).
Q. What strategies mitigate hydrolysis of the 1,3-dioxolane ring during prolonged storage or acidic conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
